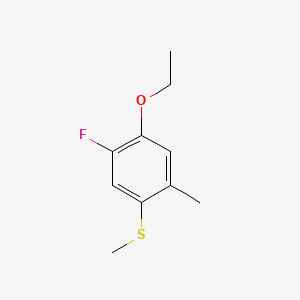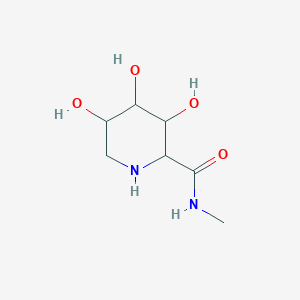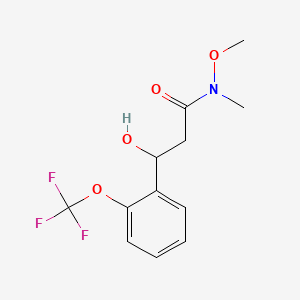
3-Hydroxy-N-methoxy-N-methyl-3-(2-(trifluoromethoxy)phenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-N-methoxy-N-methyl-3-(2-(trifluoromethoxy)phenyl)propanamide is a chemical compound with a complex structure that includes a trifluoromethoxy group attached to a phenyl ring, a hydroxy group, and a methoxy-methyl amide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N-methoxy-N-methyl-3-(2-(trifluoromethoxy)phenyl)propanamide typically involves multiple steps, including the introduction of the trifluoromethoxy group, the formation of the phenyl ring, and the attachment of the hydroxy and methoxy-methyl amide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature and databases .
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic routes to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of environmentally friendly solvents and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-N-methoxy-N-methyl-3-(2-(trifluoromethoxy)phenyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are critical for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the amide group would yield an amine.
Aplicaciones Científicas De Investigación
3-Hydroxy-N-methoxy-N-methyl-3-(2-(trifluoromethoxy)phenyl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-N-methoxy-N-methyl-3-(2-(trifluoromethoxy)phenyl)propanamide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes. The hydroxy and methoxy-methyl amide groups can form hydrogen bonds and other interactions with target molecules, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other trifluoromethoxy-substituted phenyl derivatives and amide-containing compounds. Examples include:
- 3-Hydroxy-N-methoxy-N-methyl-3-(4-(trifluoromethoxy)phenyl)propanamide
- 3-Hydroxy-N-methoxy-N-methyl-3-(3-(trifluoromethoxy)phenyl)propanamide
Uniqueness
The uniqueness of 3-Hydroxy-N-methoxy-N-methyl-3-(2-(trifluoromethoxy)phenyl)propanamide lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C12H14F3NO4 |
|---|---|
Peso molecular |
293.24 g/mol |
Nombre IUPAC |
3-hydroxy-N-methoxy-N-methyl-3-[2-(trifluoromethoxy)phenyl]propanamide |
InChI |
InChI=1S/C12H14F3NO4/c1-16(19-2)11(18)7-9(17)8-5-3-4-6-10(8)20-12(13,14)15/h3-6,9,17H,7H2,1-2H3 |
Clave InChI |
WLNJXHPAVPMBMK-UHFFFAOYSA-N |
SMILES canónico |
CN(C(=O)CC(C1=CC=CC=C1OC(F)(F)F)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


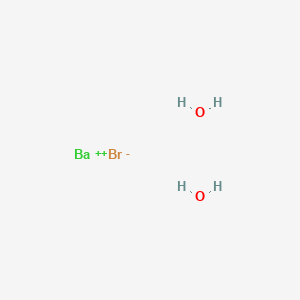
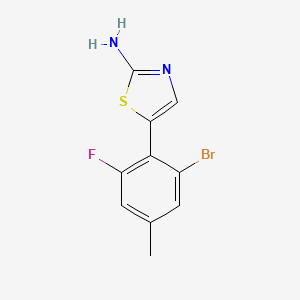
![2-(4-ethoxy-4'-(3-(4-(2-fluorophenyl)-5-oxo-1-(4-(trifluoromethyl)phenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl)-[1,1'-biphenyl]-3-yl)acetic acid](/img/structure/B14757835.png)

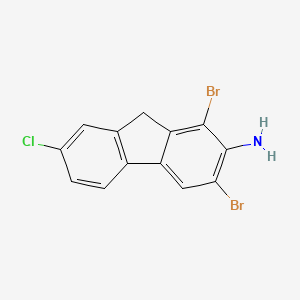
![1-Methyl-3-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene](/img/structure/B14757869.png)
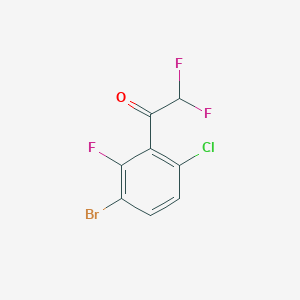
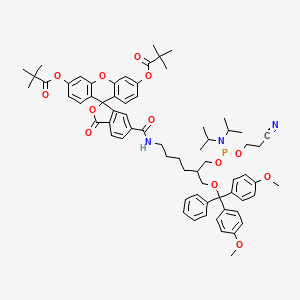
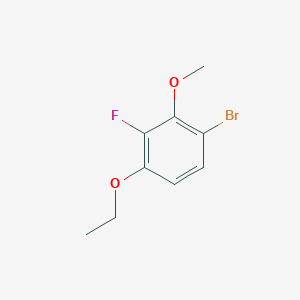
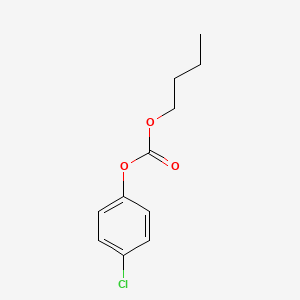
![Tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B14757885.png)
![[1,3]Thiazolo[5,4-H]quinoline](/img/structure/B14757889.png)
